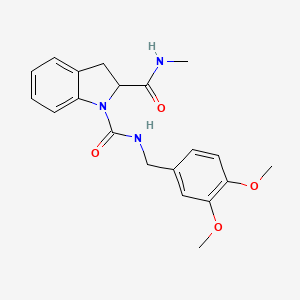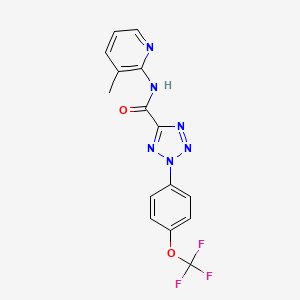
N-(3-methylpyridin-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrazole ring, the trifluoromethoxy group, and the carboxamide group would all contribute to the overall structure and properties of the compound .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tetrazole ring, the trifluoromethoxy group, and the carboxamide group. These groups could potentially participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tetrazole ring, the trifluoromethoxy group, and the carboxamide group would likely affect properties such as solubility, stability, and reactivity .
Scientific Research Applications
Drug Metabolism and Pharmacokinetics
N-(3-methylpyridin-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, due to its structural specificity, plays a significant role in pharmacokinetic studies. Research focusing on the optimization of pharmacokinetic properties has highlighted its potential in enhancing oral bioavailability and effective tissue distribution, making it a candidate for further investigation in drug development. The pharmacokinetics and tissue distribution studies of a novel ALK5 inhibitor, closely related structurally, demonstrated significant suppression of renal and hepatic fibrosis, indicating the potential therapeutic applications of such compounds in anti-fibrotic drug development (Kim et al., 2008).
Chemical Synthesis and Modification
The compound's involvement in chemical synthesis and modification processes has been extensively studied. Research on microwave-assisted synthesis of tetrazolyl pyrazole amides, which share structural similarities, has shown interesting bactericidal, pesticidal, herbicidal, and antimicrobial activities, indicating the versatility of such compounds in various biological and chemical applications (Hu et al., 2011). Additionally, the synthesis and pharmacological evaluation of novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents demonstrate the compound's potential as a scaffold for developing targeted therapies (Rahmouni et al., 2016).
Role in Drug Discovery and Development
The structure of this compound lends itself to exploration in the drug discovery process, especially in the development of inhibitors for various targets. Its potential as a poly(ADP-ribose) polymerase (PARP) inhibitor, for instance, underscores the importance of such compounds in the treatment of cancer. The discovery and development process of these inhibitors highlight the compound's role in advancing therapeutic options (Penning et al., 2009).
Anticancer and Anti-inflammatory Applications
The compound and its derivatives have been evaluated for their anticancer and anti-inflammatory properties. Synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents has demonstrated significant potential in this area, offering new avenues for therapeutic intervention in cancer and inflammation-related conditions (Rahmouni et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O2/c1-9-3-2-8-19-12(9)20-14(25)13-21-23-24(22-13)10-4-6-11(7-5-10)26-15(16,17)18/h2-8H,1H3,(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEALUPFZTVZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

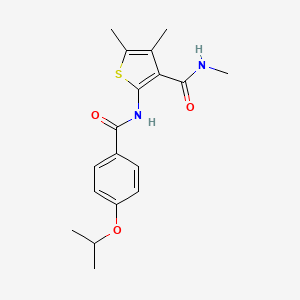

![5-(4-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2450914.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2450915.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2450918.png)

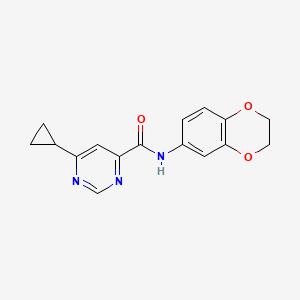

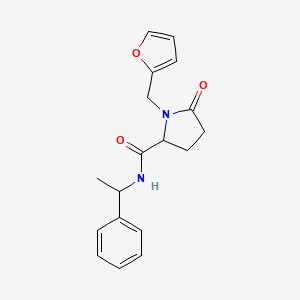


![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B2450932.png)
